n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline
Description
This compound is a highly substituted aniline derivative featuring two nitro (-NO₂) groups and a trifluoromethyl (-CF₃) group on both the parent aniline ring and the attached phenyl ring.
Properties
CAS No. |
21299-50-3 |
|---|---|
Molecular Formula |
C14H5F6N5O8 |
Molecular Weight |
485.21 g/mol |
IUPAC Name |
N-[2,4-dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H5F6N5O8/c15-13(16,17)5-1-7(11(24(30)31)3-9(5)22(26)27)21-8-2-6(14(18,19)20)10(23(28)29)4-12(8)25(32)33/h1-4,21H |
InChI Key |
NVAIVPBZWLNGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1NC2=C(C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline
General Synthetic Strategy
The synthesis of This compound typically involves multi-step aromatic substitution reactions starting from simpler aromatic precursors. The key transformations include:
- Introduction of nitro groups via nitration
- Installation of trifluoromethyl groups through trifluoromethylation
- Formation of the diarylamine linkage via nucleophilic aromatic substitution or palladium-catalyzed amination
This approach is consistent with the preparation of structurally related compounds bearing similar substitution patterns.
Stepwise Preparation Outline
Preparation of 2,4-Dinitro-5-(trifluoromethyl)aniline Intermediate
- Starting from 2,4-dinitro-5-(trifluoromethyl)benzene, the amino group is introduced by nucleophilic aromatic substitution of a suitable leaving group (e.g., halogen) with ammonia or an amine source.
- Alternatively, reduction of the corresponding nitro compound can be performed to obtain the aniline derivative.
- Reaction conditions typically involve polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures (70–130 °C) to facilitate substitution.
Formation of the Diarylamine Bond
- The key step is the coupling of the 2,4-dinitro-5-(trifluoromethyl)aniline intermediate with 2,4-dinitro-5-(trifluoromethyl)halobenzene (e.g., bromide or chloride).
- This can be achieved via palladium-catalyzed Buchwald-Hartwig amination using palladium catalysts, phosphine ligands, and a base under inert atmosphere.
- Alternatively, nucleophilic aromatic substitution can be employed if the halogen is activated by the electron-withdrawing nitro and trifluoromethyl groups.
- Reaction solvents include polar aprotic solvents such as NMP or DMF, with reaction temperatures maintained between 70 and 130 °C.
Purification and Isolation
Detailed Research Outcomes and Data Tables
Reaction Conditions and Yields
| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2,4-Dinitro-5-(trifluoromethyl)halobenzene + Ammonia | Mild base (carbonate/hydrogencarbonate) | DMF, NMP | 75–100 | 16 h | 70–85 | Nucleophilic aromatic substitution or reduction step |
| 2 | 2,4-Dinitro-5-(trifluoromethyl)aniline + 2,4-Dinitro-5-(trifluoromethyl)halobenzene | Pd catalyst, phosphine ligand, strong base | NMP, DMF | 80–130 | 12–24 h | 65–90 | Buchwald-Hartwig amination or SNAr |
| 3 | Crude product | - | Heptane, ethyl acetate | Room temp | Recrystallization | >95 (purity) | Purification step |
Analytical Characterization
- The product is confirmed by spectroscopic methods such as NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.
- The presence of trifluoromethyl groups is confirmed by characteristic 19F NMR signals.
- Nitro groups are confirmed by IR spectroscopy with strong absorptions near 1520 and 1340 cm⁻¹.
- Melting points and purity are determined by DSC and HPLC methods.
Comparative Notes on Preparation Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Amination (Buchwald-Hartwig) |
|---|---|---|
| Catalyst | None or base only | Pd catalyst with phosphine ligand |
| Temperature | Moderate to high (75–130 °C) | Moderate to high (80–130 °C) |
| Solvent | Polar aprotic (DMF, NMP) | Polar aprotic (DMF, NMP) |
| Reaction Time | Longer (up to 16 h) | Moderate (12–24 h) |
| Yield | Moderate to good (70–85%) | Good to excellent (65–90%) |
| Scalability | Good | Good, but catalyst cost considered |
| Purification | Recrystallization | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with varied functional groups.
Scientific Research Applications
n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including electron transfer and hydrogen bonding, which influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Differences and Implications
Nitro vs. Halogen Substituents
- 2-Iodo-5-(trifluoromethyl)aniline substitutes nitro with iodine, which increases molecular weight and alters electronic properties, favoring applications in radiopharmaceuticals .
Amino vs. Nitro Groups
- N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide replaces nitro with an acetylated amine, shifting utility toward pharmaceuticals (e.g., as a metabolite or impurity in drug synthesis) . This highlights how nitro-to-amine reduction (e.g., via SnCl₂, as in ) can modulate biological activity.
Functional Group Complexity
- JS-K incorporates a diazeniumdiolate group, enabling nitric oxide release upon glutathione activation . While the target compound lacks this moiety, its nitro groups could theoretically participate in redox reactions, though with different mechanistic outcomes.
Biological Activity
n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline, commonly referred to as DNTFAn, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of DNTFAn, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H5F6N5O4
- CAS Number : 21299-50-3
DNTFAn features multiple nitro and trifluoromethyl groups that contribute to its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
DNTFAn exhibits various biological activities, primarily attributed to its ability to interact with cellular components and enzymes. The following mechanisms have been identified:
- Antimicrobial Activity : DNTFAn has shown potential antimicrobial properties against various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity, facilitating membrane penetration and subsequent bacterial inhibition.
- Cytotoxic Effects : Studies have indicated that DNTFAn can induce cytotoxicity in certain cancer cell lines. The compound's structural features allow it to interfere with cellular processes such as DNA replication and repair.
- Enzyme Inhibition : DNTFAn has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on carbonic anhydrases or other relevant targets, impacting cellular homeostasis.
Research Findings
Recent research has focused on the biological implications of DNTFAn:
- Case Study 1 : A study investigated the cytotoxic effects of DNTFAn on human cancer cell lines (e.g., HeLa and CaCo-2). Results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate potency against this cancer type.
- Case Study 2 : Another investigation assessed the antimicrobial activity of DNTFAn against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Cytotoxicity | HeLa | 15 µM |
| Cytotoxicity | CaCo-2 | 20 µM |
| Antimicrobial | E. coli | 64 µg/mL |
| Antimicrobial | S. aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
